molecular formula C12H13N3O B2820275 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one CAS No. 879064-66-1

4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one

Cat. No.: B2820275
CAS No.: 879064-66-1
M. Wt: 215.256
InChI Key: DWTXHCFCKTWWTF-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpyrrolidin-2-one with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, typically at temperatures ranging from 140°C to 220°C, to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This compound has been shown to interfere with cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one is unique due to the presence of both the benzimidazole and pyrrolidinone rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple molecular targets, making it a versatile compound for research and development .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15-7-8(6-11(15)16)12-13-9-4-2-3-5-10(9)14-12/h2-5,8H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTXHCFCKTWWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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